molecular formula C10H10N2O4 B13932409 p-Nitrophenyl 1-azetidinecarboxylate CAS No. 114774-79-7

p-Nitrophenyl 1-azetidinecarboxylate

Cat. No.: B13932409
CAS No.: 114774-79-7
M. Wt: 222.20 g/mol
InChI Key: RVRPZVYPEZOEKF-UHFFFAOYSA-N
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Description

p-Nitrophenyl 1-azetidinecarboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a p-nitrophenyl group attached to the 1-position of the azetidine ring, along with a carboxylate functional group. It is known for its applications in various fields, including organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenyl 1-azetidinecarboxylate typically involves the reaction of p-nitrophenol with 1-azetidinecarboxylic acid. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include anhydrous solvents like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of p-nitrophenyl 1-azetidinecarboxylate primarily involves its hydrolysis by esterases. The ester bond is cleaved by the enzyme, resulting in the formation of p-nitrophenol and 1-azetidinecarboxylic acid. The p-nitrophenol produced can be quantitatively measured, making it a useful tool in enzymatic assays .

Comparison with Similar Compounds

Uniqueness: p-Nitrophenyl 1-azetidinecarboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other p-nitrophenyl esters. This makes it particularly valuable in the synthesis of nitrogen-containing heterocycles and in studying the activity of specific enzymes .

Properties

CAS No.

114774-79-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

(4-nitrophenyl) azetidine-1-carboxylate

InChI

InChI=1S/C10H10N2O4/c13-10(11-6-1-7-11)16-9-4-2-8(3-5-9)12(14)15/h2-5H,1,6-7H2

InChI Key

RVRPZVYPEZOEKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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